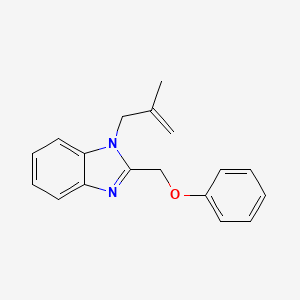

1-(2-methylprop-2-en-1-yl)-2-(phenoxymethyl)-1H-1,3-benzodiazole

Descripción

1-(2-Methylprop-2-en-1-yl)-2-(phenoxymethyl)-1H-1,3-benzodiazole is a benzodiazole derivative characterized by a methylallyl (2-methylprop-2-en-1-yl) substituent at the N-1 position and a phenoxymethyl group at the C-2 position. Benzodiazoles, including benzimidazoles and their analogs, are heterocyclic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and ability to interact with biological targets .

The synthesis of such compounds typically involves condensation reactions between o-phenylenediamine derivatives and carbonyl-containing precursors under acidic or microwave-assisted conditions. For instance, outlines a microwave-assisted synthesis route for structurally related benzimidazoles, emphasizing high yields and purity .

Key structural features influencing its reactivity and biological activity include:

- The methylallyl group, which may enhance lipophilicity and influence pharmacokinetic properties.

- The phenoxymethyl moiety, which can participate in hydrogen bonding or π-π stacking interactions with biological targets.

- The planar benzodiazole core, which facilitates binding to enzymes or receptors.

Propiedades

IUPAC Name |

1-(2-methylprop-2-enyl)-2-(phenoxymethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-14(2)12-20-17-11-7-6-10-16(17)19-18(20)13-21-15-8-4-3-5-9-15/h3-11H,1,12-13H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPYEPWTSMGMPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylprop-2-en-1-yl)-2-(phenoxymethyl)-1H-1,3-benzodiazole typically involves the following steps:

Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.

Substitution Reactions: The phenoxymethyl group can be introduced via nucleophilic substitution reactions using phenol derivatives and appropriate leaving groups.

Alkylation: The 2-methylprop-2-en-1-yl group can be introduced through alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of catalysts to enhance reaction efficiency.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-methylprop-2-en-1-yl)-2-(phenoxymethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Phenol derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes and interactions.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(2-methylprop-2-en-1-yl)-2-(phenoxymethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Benzodiazole derivatives exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Bioactivity Trends: Compounds with triazole or thiazole appendages (e.g., 9c in ) show enhanced binding to biological targets like enzymes, as demonstrated by molecular docking studies .

Substituent Effects: Phenoxymethyl groups (common in the target compound and 9c) contribute to moderate hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility . Halogenated substituents (e.g., bromo in IVd) correlate with increased anti-cancer potency, likely due to enhanced electronic interactions with target proteins .

Synthetic Accessibility :

- Microwave-assisted synthesis () significantly improves yields for benzodiazoles compared to traditional methods, reducing reaction times from hours to minutes .

- Alkylation at N-1 (e.g., methylallyl group) is straightforward using propargyl or allyl bromides under basic conditions .

Structural Limitations :

Actividad Biológica

Chemical Structure and Properties

The chemical structure of 1-(2-methylprop-2-en-1-yl)-2-(phenoxymethyl)-1H-1,3-benzodiazole can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 240.30 g/mol

Antimicrobial Activity

Research has indicated that benzodiazole derivatives exhibit significant antimicrobial properties. In a study examining various derivatives, it was found that compounds similar to 1-(2-methylprop-2-en-1-yl)-2-(phenoxymethyl)-1H-1,3-benzodiazole demonstrated effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with DNA replication pathways.

Cytotoxicity

Cytotoxic assays have been performed to evaluate the effect of this compound on cancer cell lines. The findings suggest that it exhibits selective cytotoxicity towards certain cancer cells, such as breast cancer (MCF-7) and lung cancer (A549) cells. The IC values for these cell lines were reported at concentrations around 25 µM, indicating a promising lead for further development in anticancer therapies.

The proposed mechanism involves the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, it has been observed to inhibit key signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of 1-(2-methylprop-2-en-1-yl)-2-(phenoxymethyl)-1H-1,3-benzodiazole was tested against various pathogens. The results are summarized in Table 1 below.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Study 2: Cytotoxicity in Cancer Cells

A study conducted on human cancer cell lines evaluated the cytotoxic effects of the compound. The results are summarized in Table 2.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis via caspase activation |

| A549 | 30 | PI3K/Akt pathway inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.